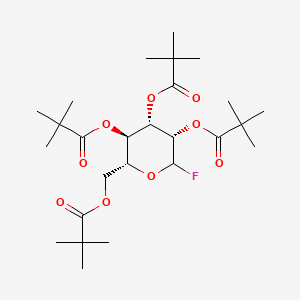

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is a chemical compound with the molecular formula C26H43FO9 and a molecular weight of 518.62 g/mol . It is a derivative of D-mannopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are esterified with pivaloyl groups, and the anomeric hydroxyl group is replaced with a fluoride . This compound is typically a white to almost white powder or crystal .

Mecanismo De Acción

Target of Action

The primary target of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is the formation of N-glycosidic bonds . These bonds are crucial for the biological activity of certain antibiotics .

Mode of Action

The compound acts as a glycosyl donor in the formation of N-glycosidic bonds . It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

The compound plays a significant role in the synthesis of glycopeptide antibiotics . The formation of N-glycosidic bonds, which the compound facilitates, is a critical step in these biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of N-glycosidic bonds . These bonds are essential for the biological activity of certain antibiotics , implying that the compound could potentially enhance the effectiveness of these antibiotics.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored at a temperature between 0-10°C to maintain its stability . It is also heat-sensitive , indicating that high temperatures could potentially affect its efficacy and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of pivaloyl chloride and a base such as pyridine to esterify the hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The process would involve large-scale esterification and fluorination reactions under controlled conditions to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride can undergo various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The pivaloyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major product would be D-mannopyranose with free hydroxyl groups at positions 2, 3, 4, and 6.

Aplicaciones Científicas De Investigación

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride has several applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride: Similar structure but with acetyl groups instead of pivaloyl groups.

2,3,4,6-Tetra-O-benzoyl-D-mannopyranosyl Fluoride: Similar structure but with benzoyl groups instead of pivaloyl groups.

Uniqueness

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is unique due to the presence of pivaloyl groups, which provide steric hindrance and increase the compound’s stability compared to its acetyl and benzoyl counterparts . This makes it particularly useful in reactions where stability and selectivity are crucial .

Propiedades

Número CAS |

187269-63-2 |

|---|---|

Fórmula molecular |

C26H43FO9 |

Peso molecular |

518.6 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1 |

Clave InChI |

YGQXZOVKBRJLJC-ZBRFXRBCSA-N |

SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

SMILES isomérico |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

SMILES canónico |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Sinónimos |

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-3-azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester](/img/new.no-structure.jpg)

![4-[(Z)-prop-1-enyl]benzaldehyde](/img/structure/B576032.png)

![Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B576038.png)

![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)